5-Chloro-1,10-phenanthroline
Overview
Description
5-Chloro-1,10-phenanthroline is a derivative of the heterocyclic compound 1,10-phenanthroline, which is known for its coordination properties, particularly with transition metals. The presence of a chlorine atom at the 5-position introduces unique characteristics that influence its reactivity and interaction with metal ions.
Synthesis Analysis
The synthesis of 5-chloro-1,10-phenanthroline derivatives can be achieved through various methods. One approach involves the treatment of 5-chloro-1,10-phenanthroline with 4-hydroxyphthalonitrile in the presence of a base, leading to the formation of 5,5'-bi(1,10-phenanthroline) . Another method includes the methoxydechlorination of 5-chloro-1,10-phenanthroline, which proceeds readily in a mixture of DMSO and methanol at approximately 60°C, following an addition-elimination mechanism .
Molecular Structure Analysis
The molecular structure of chlorinated phenanthroline derivatives has been extensively studied. For instance, 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline exhibits a distorted planarity due to the steric hindrance of the chlorine atoms, which are displaced from the mean molecular plane . This distortion can affect the compound's stacking interactions and binding properties.
Chemical Reactions Analysis
5-Chloro-1,10-phenanthroline and its derivatives participate in various chemical reactions, including coordination with metal ions. For example, the compound forms non-fluorescent complexes with Fe(II), which can be exploited in the development of turn-off fluorescence sensors for the selective and sensitive detection of Fe(II) . Additionally, the chloranilate dianion can coordinate with copper(II) atoms in mixed-ligand complexes, exhibiting different coordination modes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloro-1,10-phenanthroline derivatives are influenced by their molecular structure and substituents. The introduction of a chlorine atom can affect the compound's optical properties, as seen in the study of new 5-(4-phenylethynyl)-substituted-1,10-phenanthroline derivatives, where the substitution at the 5th position impacts the internal charge transfers and polarizability . The crystal packing and interactions, such as hydrogen bonding and π-π stacking, also play a significant role in determining the properties of these compounds .
Scientific Research Applications
Electrochemical and Spectroscopic Characterization
5-Chloro-1,10-phenanthroline (5-Cl-1,10-phen) has been characterized using various techniques like MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR. These studies provide insights into its electrochemical properties, which are significant for understanding its reactivity and potential applications in various fields, such as material sciences and electrochemistry (Nycz et al., 2019).
Sensing and Detection of Iron
The derivative of 5-Cl-1,10-phen has been developed as a sensor for the selective and sensitive detection of Fe(II). Its fluorescent properties change upon interaction with Fe(II), making it a useful tool for iron quantification in various applications, including environmental and analytical chemistry (Arachchi et al., 2020).
Spin-Crossover Complexes
5-Cl-1,10-phen has been used in the preparation of spin-crossover complexes. These complexes exhibit thermal and light-induced spin-crossover (SCO) behavior, which is relevant in material science for the development of sensors and switches (Naggert et al., 2015).
Ionic Liquid Crystals
This compound has been utilized in the design of ionic liquid crystals. These ionic compounds exhibit mesomorphic behavior and are potential candidates for applications in display technologies and other areas requiring controlled molecular organization (Cardinaels et al., 2011).
Chemical Synthesis
5-Cl-1,10-phen has been used in various chemical synthesis processes. For example, its involvement in methoxydechlorination reactions and as a precursor in cross-coupling reactions shows its versatility in synthetic chemistry (Jackson et al., 1979; Ağırtaş, 2017)(Ağırtaş, 2017).
Electrochemical Behavior
The electrochemical behavior of 5-Cl-1,10-phen on multiwalled carbon nanotube surfaces has been studied for its potential application in selective recognition of copper ion and hydrogen peroxide sensing. This indicates its potential in developing sensitive and selective sensors (Gayathri & Kumar, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUQOQFSWSZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063347 | |
Record name | 1,10-Phenanthroline, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | 5-Chloro-1,10-phenanthroline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11262 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
5-Chloro-1,10-phenanthroline | |
CAS RN |
4199-89-7 | |
Record name | 5-Chloro-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4199-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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